Chromium chloride

Description

Properties

Molecular Formula |

Cl3Cr |

|---|---|

Molecular Weight |

158.35 g/mol |

IUPAC Name |

chromium(3+);trichloride |

InChI |

InChI=1S/3ClH.Cr/h3*1H;/q;;;+3/p-3 |

InChI Key |

QSWDMMVNRMROPK-UHFFFAOYSA-K |

Canonical SMILES |

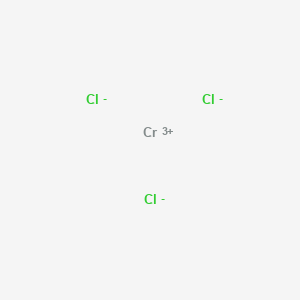

[Cl-].[Cl-].[Cl-].[Cr+3] |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Chromium (III) Chloride: Anhydrous vs. Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

Chromium (III) chloride, a pivotal compound in various scientific domains, exists in two common forms: the anhydrous (CrCl₃) and the hexahydrate (CrCl₃·6H₂O). While chemically related, their distinct physical and chemical properties lend them to specific applications, particularly within research and drug development. This technical guide provides an in-depth comparison of these two forms, offering quantitative data, experimental protocols, and visual workflows to aid in their effective utilization.

Core Properties: A Comparative Analysis

The fundamental differences between anhydrous and hexahydrate chromium (III) chloride are rooted in their structure and the presence of water of crystallization. The anhydrous form is a purple solid, while the hexahydrate is a dark green crystalline substance.[1] This seemingly simple difference in appearance belies significant variations in their solubility, reactivity, and handling requirements.

Quantitative Data Summary

The following tables summarize the key quantitative properties of both anhydrous and hexahydrate chromium (III) chloride, facilitating a direct comparison for experimental design and material selection.

Table 1: Physical Properties

| Property | Chromium (III) Chloride Anhydrous | Chromium (III) Chloride Hexahydrate |

| Molecular Formula | CrCl₃[2][3] | CrCl₃·6H₂O[4] |

| Molecular Weight | 158.36 g/mol [1] | 266.45 g/mol |

| Appearance | Purple solid/flakes | Dark green crystals |

| Density | 2.87 g/cm³ | 1.76 g/cm³ |

| Melting Point | 1152 °C | 83 °C |

| Boiling Point | 1300 °C (decomposes) | N/A |

| CAS Number | 10025-73-7 | 10060-12-5 |

Table 2: Solubility and Stability

| Property | Chromium (III) Chloride Anhydrous | Chromium (III) Chloride Hexahydrate |

| Solubility in Water | Almost insoluble | 58.5 g/100 mL (20 °C) |

| Solubility in Other Solvents | Insoluble in acetone, diethyl ether, ethanol | Soluble in ethanol, slightly soluble in acetone, insoluble in ether |

| Hygroscopic Nature | Highly hygroscopic | Deliquescent crystals |

| Stability | Stable under recommended storage conditions | Stable, but may be air-sensitive |

Chemical Reactivity and Applications

The difference in water content profoundly impacts the chemical reactivity of the two forms. Anhydrous CrCl₃ is a Lewis acid and is often used as a precursor in organometallic chemistry and as a catalyst in organic synthesis. Its insolubility in water can be advantageous in non-aqueous reaction systems.

In contrast, the hexahydrate form is readily soluble in water, forming a green solution. This property makes it suitable for applications in aqueous systems, such as in the preparation of other chromium compounds, as a mordant in the dyeing and tanning industries, and in electroplating. The hexahydrate exists as different isomers in solution, with the most common being [CrCl₂(H₂O)₄]Cl·2H₂O.

Experimental Protocols

Synthesis of Anhydrous Chromium (III) Chloride

The synthesis of anhydrous chromium (III) chloride can be achieved through several methods. One common laboratory-scale procedure involves the dehydration of the hexahydrate form using thionyl chloride.

Protocol: Dehydration of Chromium (III) Chloride Hexahydrate

-

Materials: Chromium (III) chloride hexahydrate (CrCl₃·6H₂O), thionyl chloride (SOCl₂).

-

Procedure: a. In a round-bottom flask equipped with a reflux condenser and a drying tube, add finely pulverized chromium (III) chloride hexahydrate. b. Slowly add an excess of thionyl chloride to the flask. c. Gently reflux the mixture on a water bath. The reaction is complete when the evolution of hydrogen chloride and sulfur dioxide gases ceases, and the solid has turned from green to violet. d. Distill off the excess thionyl chloride. e. Dry the resulting purple solid under a stream of dry air or under reduced pressure to remove any residual thionyl chloride.

-

Purification: The crude anhydrous chloride can be purified by sublimation in a stream of dry chlorine gas.

Synthesis of Chromium (III) Chloride Hexahydrate

The hexahydrate form can be prepared by the reaction of a chromium source with hydrochloric acid.

Protocol: Synthesis from Chromic Anhydride

-

Materials: Chromic anhydride (CrO₃), distilled water, ethanol, hydrochloric acid (HCl).

-

Procedure: a. Dissolve chromic anhydride in water in a reaction vessel. b. Slowly add a small amount of ethanol to pre-reduce the chromic anhydride. c. A mixture of hydrochloric acid and the remaining ethanol is then slowly added to the reaction vessel. d. The reaction is allowed to proceed with stirring for approximately one hour. e. The resulting solution is evaporated and concentrated. f. The concentrated solution is then cooled to room temperature to allow for crystallization. g. The crystals of chromium (III) chloride hexahydrate are collected by centrifugal separation.

References

A Comprehensive Technical Guide to Chromium (III) Chloride

For researchers, scientists, and drug development professionals, a thorough understanding of the chemical and physical properties of chromium (III) chloride is essential for its application in synthesis, catalysis, and biological systems. This guide provides an in-depth overview of chromium (III) chloride, covering its chemical formula, structure, properties, and detailed experimental protocols for its synthesis.

Chemical Formula and Structure

Chromium (III) chloride, also known as chromic chloride, is an inorganic compound with the chemical formula CrCl₃ .[1][2][3] It exists in an anhydrous form and as several hydrates, with the general formula CrCl₃·n H₂O, where n can be 5 or 6.[1] The most common form is the dark green hexahydrate, CrCl₃·6H₂O.[1]

Anhydrous Chromium (III) Chloride (CrCl₃):

The anhydrous form of chromium (III) chloride is a violet crystalline solid. It adopts a YCl₃-type crystal structure, where chromium(III) ions occupy one-third of the octahedral interstices in a pseudo-cubic close-packed lattice of chloride ions. This arrangement results in a layered structure with weak bonding between adjacent layers, which explains the flaky or micaceous appearance of the crystals.

Caption: Octahedral coordination of Cr³⁺ in anhydrous CrCl₃.

Hydrated Chromium (III) Chloride (CrCl₃·nH₂O):

The hydrated forms of chromium (III) chloride exhibit isomerism based on the coordination of chloride ions and water molecules to the chromium center. This results in different chemical properties and colors. The three most common isomers of the hexahydrate are:

-

[Cr(H₂O)₆]Cl₃: A violet complex where all six coordination sites on the chromium ion are occupied by water molecules.

-

[Cr(H₂O)₅Cl]Cl₂·H₂O: A pale green complex with one chloride ion and five water molecules in the inner coordination sphere.

-

[Cr(H₂O)₄Cl₂]Cl·2H₂O: A dark green complex, which is the most common form, with two chloride ions and four water molecules directly bonded to the chromium ion.

Caption: Coordination isomers of CrCl₃·6H₂O.

Quantitative Data

The physical and chemical properties of anhydrous and hexahydrated chromium (III) chloride are summarized in the table below.

| Property | Anhydrous Chromium (III) Chloride (CrCl₃) | Chromium (III) Chloride Hexahydrate (CrCl₃·6H₂O) |

| Molar Mass | 158.36 g/mol | 266.45 g/mol |

| Appearance | Violet, lustrous flakes | Dark green crystals |

| Density | 2.87 g/cm³ | 1.760 g/cm³ |

| Melting Point | 1152 °C | 83 °C |

| Boiling Point | 1300 °C (decomposes) | Decomposes |

| Solubility in Water | Insoluble (unless a trace of Cr²⁺ is present) | 58.5 g/100 mL (20 °C) |

| Solubility in other solvents | Insoluble in acetone, diethyl ether, ethanol | Soluble in alcohol, insoluble in ether |

Experimental Protocols

Detailed methodologies for the synthesis of both anhydrous and hydrated chromium (III) chloride are crucial for laboratory and industrial applications.

Synthesis of Anhydrous Chromium (III) Chloride

Method 1: Direct Chlorination of Chromium Metal

This method involves the direct reaction of chromium metal with chlorine gas at high temperatures.

-

Apparatus: A porcelain or silica tube furnace, chlorine gas source, and a collection flask.

-

Procedure:

-

Place chromium metal powder in the center of the tube furnace.

-

Heat the furnace to 650–800 °C.

-

Pass a stream of dry chlorine gas over the heated chromium metal.

-

The anhydrous chromium (III) chloride will sublime and can be collected in a cooler part of the apparatus.

-

-

Reaction: 2 Cr(s) + 3 Cl₂(g) → 2 CrCl₃(s)

Method 2: Dehydration of Hydrated Chromium (III) Chloride with Thionyl Chloride

This is a common laboratory method for preparing the anhydrous salt from its hydrate.

-

Apparatus: Round-bottom flask, reflux condenser with a drying tube, heating mantle, and a distillation setup.

-

Procedure:

-

Place finely pulverized hydrated chromium (III) chloride (e.g., [CrCl₂(H₂O)₄]Cl·2H₂O) in a round-bottom flask.

-

Add an excess of thionyl chloride (SOCl₂). A ratio of 100 g of hydrate to 325 ml of thionyl chloride has been reported.

-

Gently reflux the mixture for several hours (e.g., 6 hours) until the evolution of hydrogen chloride gas ceases. The color of the solid will change from green to violet.

-

Distill off the excess thionyl chloride.

-

Remove the remaining traces of thionyl chloride by heating on a water bath under a stream of dry air or under reduced pressure.

-

The resulting crude anhydrous CrCl₃ can be purified by sublimation in a stream of dry chlorine at 950 °C.

-

-

Reaction: CrCl₃·6H₂O(s) + 6 SOCl₂(l) → CrCl₃(s) + 6 SO₂(g) + 12 HCl(g)

Caption: Workflow for the synthesis of anhydrous CrCl₃.

Synthesis of Hydrated Chromium (III) Chloride

Hydrated chromium (III) chloride can be prepared by the reaction of chromium metal, chromium oxide, or chromium hydroxide with hydrochloric acid.

-

Apparatus: Beaker, stirring plate, and a filtration setup.

-

Procedure:

-

Carefully add chromium metal, chromium (III) oxide, or chromium (III) hydroxide to concentrated hydrochloric acid in a beaker with stirring.

-

The reaction may require gentle heating to proceed at a reasonable rate.

-

Once the reaction is complete, the solution is filtered to remove any unreacted starting material.

-

The hydrated chromium (III) chloride can be crystallized from the solution by evaporation of the solvent.

-

-

Reaction (with chromium metal): 2 Cr(s) + 6 HCl(aq) → 2 CrCl₃(aq) + 3 H₂(g)

Applications in Research and Drug Development

Chromium (III) chloride serves as a versatile precursor and catalyst in various chemical transformations.

-

Organic Synthesis: It is a key starting material for the in situ preparation of chromium (II) chloride, a powerful reducing agent for alkyl halides and for the synthesis of (E)-alkenyl halides. CrCl₃ also acts as a Lewis acid catalyst in reactions like the nitroso Diels-Alder reaction.

-

Coordination Chemistry: It is widely used to synthesize a variety of chromium (III) coordination complexes with organic ligands, which are of interest for their magnetic, electronic, and catalytic properties.

-

Drug Development and Nutrition: Trivalent chromium is an essential trace element for sugar and lipid metabolism in humans. Chromium (III) chloride is used as a nutritional supplement and in total parenteral nutrition (TPN) solutions to prevent or treat chromium deficiency. Research has explored its potential role in improving glucose control in diabetic patients.

Safety and Handling

While trivalent chromium is significantly less toxic than its hexavalent counterpart, chromium salts are generally considered toxic and should be handled with care. Chromium (III) chloride can cause skin and eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Anhydrous chromium (III) chloride is hygroscopic and should be stored in a tightly sealed container in a dry environment.

References

A Technical Guide to the Solubility of Chromium Chloride in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various forms of chromium chloride, including chromium(II) chloride (CrCl₂), anhydrous chromium(III) chloride (CrCl₃), and its common hexahydrate form (CrCl₃·6H₂O). Understanding the solubility of these compounds is critical for their application in chemical synthesis, catalysis, and pharmaceutical development. This document summarizes available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and provides a visual workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound is highly dependent on its oxidation state, hydration state, and the nature of the solvent. The following tables summarize the available quantitative data for the solubility of this compound in water and various organic solvents.

Solubility in Water

The solubility of chromium chlorides in water varies significantly between the different forms. While chromium(II) chloride and chromium(III) chloride hexahydrate are soluble, anhydrous chromium(III) chloride exhibits very low solubility in pure water.

| Compound | Formula | Temperature (°C) | Solubility ( g/100 mL) |

| Chromium(III) Chloride Hexahydrate | CrCl₃·6H₂O | 20 | 59[1][2] |

| Compound | Formula | Temperature (°C) | Solubility ( g/100 mL) |

| Chromium(II) Chloride | CrCl₂ | 0 | Data not available |

| 20 | Data not available | ||

| 40 | Data not available | ||

| 60 | Data not available | ||

| 80 | Data not available | ||

| 100 | Data not available | ||

| Chromium(III) Chloride Hexahydrate | CrCl₃·6H₂O | 0 | Data not available |

| 40 | Data not available | ||

| 60 | Data not available | ||

| 80 | Data not available | ||

| 100 | Data not available |

Anhydrous chromium(III) chloride is only slightly soluble in pure water[3]. Its dissolution is kinetically hindered. However, the presence of a catalytic amount of a reducing agent, such as chromium(II) chloride or zinc, can significantly accelerate its dissolution[3][4]. This is because the reduction of a small amount of Cr(III) to Cr(II) at the crystal surface allows for the formation of aquated chromium ions, which then facilitates the dissolution of the rest of the crystal lattice.

Solubility in Organic Solvents

The solubility of chromium chlorides in organic solvents is generally limited, particularly for the anhydrous forms. The polarity of the solvent plays a significant role in the dissolution of these ionic compounds.

Qualitative Solubility Data:

| Compound | Formula | Methanol | Ethanol | Acetone | Diethyl Ether | Tetrahydrofuran (THF) |

| Chromium(II) Chloride | CrCl₂ | Data not available | Insoluble | Data not available | Insoluble | Data not available |

| Anhydrous Chromium(III) Chloride | CrCl₃ | Soluble | Insoluble | Insoluble | Insoluble | Forms a complex in the presence of zinc |

| Chromium(III) Chloride Hexahydrate | CrCl₃·6H₂O | Soluble | Soluble | Soluble | Insoluble | Data not available |

Note: Quantitative solubility data for chromium chlorides in a wide range of organic solvents is sparse. The following table is a template for researchers to document their findings.

| Compound | Formula | Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Chromium(II) Chloride | CrCl₂ | Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available | ||

| Acetone | 25 | Data not available | ||

| Dimethylformamide (DMF) | 25 | Data not available | ||

| Tetrahydrofuran (THF) | 25 | Data not available | ||

| Anhydrous Chromium(III) Chloride | CrCl₃ | Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available | ||

| Acetone | 25 | Data not available | ||

| Dimethylformamide (DMF) | 25 | Data not available | ||

| Tetrahydrofuran (THF) | 25 | Data not available | ||

| Chromium(III) Chloride Hexahydrate | CrCl₃·6H₂O | Methanol | 25 | Data not available |

| Ethanol | 25 | Data not available | ||

| Acetone | 25 | Data not available | ||

| Dimethylformamide (DMF) | 25 | Data not available | ||

| Tetrahydrofuran (THF) | 25 | Data not available |

Experimental Protocols for Solubility Determination

The following sections detail standardized methodologies for determining the solubility of this compound compounds.

Gravimetric Method for Aqueous Solubility

This method is suitable for determining the solubility of this compound in water at various temperatures.

Materials:

-

This compound salt (CrCl₂, CrCl₃, or CrCl₃·6H₂O)

-

Distilled or deionized water

-

Thermostatic water bath or heating plate

-

Beakers or flasks

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Filtration apparatus (funnel, filter paper or filtration crucible)

-

Pre-weighed evaporating dishes or watch glasses

-

Drying oven

-

Analytical balance

-

Thermometer

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the this compound salt to a known volume of distilled water in a beaker.

-

Place the beaker in a thermostatic water bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient amount of time to ensure equilibrium is reached (e.g., 24 hours). The presence of undissolved solid at the bottom of the beaker indicates a saturated solution.

-

-

Sample Collection:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated pipette to prevent crystallization upon cooling.

-

Transfer the solution to a pre-weighed evaporating dish.

-

-

Gravimetric Analysis:

-

Weigh the evaporating dish containing the saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent by placing the dish in a drying oven set at an appropriate temperature (e.g., 105-110°C) until a constant weight is achieved.

-

Cool the dish in a desiccator to prevent moisture absorption and then weigh it to determine the mass of the dissolved salt.

-

-

Calculation of Solubility:

-

Calculate the mass of the water in the sample by subtracting the mass of the dry salt from the mass of the solution.

-

Express the solubility in grams of solute per 100 mL of water, using the density of water at the experimental temperature to convert the mass of water to volume.

-

Method for Solubility in Organic Solvents

A similar gravimetric approach can be used for organic solvents, with careful consideration of the solvent's volatility and potential hazards. Alternatively, for colored solutions, spectroscopic methods can be employed.

Spectroscopic Method (for colored solutions):

Materials:

-

This compound salt

-

Organic solvent of interest

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and cuvettes

-

Analytical balance

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of the this compound salt in the chosen organic solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max).

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation of a Saturated Solution:

-

Prepare a saturated solution of the this compound salt in the organic solvent at a constant temperature as described in the gravimetric method.

-

-

Sample Analysis:

-

Carefully filter the saturated solution.

-

Accurately dilute a known volume of the saturated solution with the organic solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the this compound in the organic solvent at that temperature.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of this compound solubility.

References

Hygroscopic nature of different chromium chloride hydrates

An In-depth Technical Guide to the Hygroscopic Nature of Different Chromium Chloride Hydrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromium(III) chloride (CrCl₃) is an essential compound in various chemical syntheses and applications. It exists in an anhydrous form and as several hydrates, with the hexahydrate (CrCl₃·6H₂O) being the most common. These hydrates exhibit significant hygroscopicity, a property that is critical to understand and control in applications such as catalysis, as a precursor for dyes, and particularly in pharmaceutical development where moisture content can significantly impact the stability, shelf-life, and efficacy of drug substances.

This technical guide provides a comprehensive overview of the hygroscopic nature of different this compound hydrates. It details the various isomeric forms of chromium(III) chloride hexahydrate, their known physical and hygroscopic properties, and provides detailed experimental protocols for quantifying their interaction with atmospheric moisture.

Isomers of Chromium(III) Chloride Hexahydrate

The hydrated forms of chromium(III) chloride exhibit a phenomenon known as hydration isomerism, where the arrangement of water molecules and chloride ions within the coordination sphere of the chromium ion differs. This results in distinct chemical entities with different physical and chemical properties.[1] The most well-known isomers of CrCl₃·6H₂O are:

-

Dark Green Isomer: Dichlorotetraaquachromium(III) chloride dihydrate - [CrCl₂(H₂O)₄]Cl·2H₂O [1] This is the most common and commercially available form.[1]

-

Pale Green Isomer: Chloropentaaquachromium(III) chloride monohydrate - [CrCl(H₂O)₅]Cl₂·H₂O [1]

-

Violet Isomer: Hexaaquachromium(III) chloride - [Cr(H₂O)₆]Cl₃ [1]

In addition to the hexahydrates, a pentahydrate, CrCl₃·5H₂O, is also known to exist. The anhydrous form, CrCl₃, is a violet crystalline solid.

Hygroscopic Nature and Deliquescence

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment. All known isomers of chromium(III) chloride hexahydrate are described as hygroscopic and deliquescent. Deliquescence is a more extreme form of hygroscopicity where the substance absorbs enough moisture from the air to dissolve and form a liquid solution. The anhydrous form of chromium(III) chloride is also hygroscopic.

The hygroscopic nature of these compounds is attributed to the strong affinity of the chromium ion and the chloride ions for water molecules. The water molecules in the crystal lattice are in equilibrium with the water vapor in the surrounding atmosphere. When the partial pressure of water vapor in the atmosphere is higher than the equilibrium vapor pressure of the hydrated salt, the salt will absorb moisture.

Critical Relative Humidity (CRH)

Quantitative Data

While extensive quantitative data on the hygroscopicity of different this compound hydrates is not widely published, the following table summarizes their known physical and qualitative hygroscopic properties.

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | **Density (g/cm³) ** | Melting Point (°C) | Hygroscopic Nature |

| Anhydrous Chromium(III) Chloride | CrCl₃ | 158.36 | Violet crystals | 2.87 | 1152 | Hygroscopic |

| Chromium(III) Chloride Hexahydrate (Dark Green Isomer) | [CrCl₂(H₂O)₄]Cl·2H₂O | 266.45 | Dark green crystals | 1.760 | 83 | Deliquescent |

| Chromium(III) Chloride Hexahydrate (Pale Green Isomer) | [CrCl(H₂O)₅]Cl₂·H₂O | 266.45 | Pale green crystals | - | - | Deliquescent |

| Chromium(III) Chloride Hexahydrate (Violet Isomer) | [Cr(H₂O)₆]Cl₃ | 266.45 | Violet crystals | - | - | Deliquescent |

| Chromium(III) Chloride Pentahydrate | CrCl₃·5H₂O | 248.43 | - | - | - | Hygroscopic |

Experimental Protocols

The following sections provide detailed methodologies for quantifying the hygroscopic nature of this compound hydrates.

Gravimetric Analysis for Water Content

This method determines the amount of water in a hydrate by measuring the mass loss upon heating.

4.1.1 Materials and Equipment

-

Porcelain crucible and lid

-

Bunsen burner or muffle furnace

-

Analytical balance (readable to ±0.001 g)

-

Desiccator

-

Tongs

-

Sample of this compound hydrate

4.1.2 Procedure

-

Crucible Preparation:

-

Thoroughly clean a porcelain crucible and lid.

-

Heat the crucible and lid to redness with a Bunsen burner for 5 minutes or in a muffle furnace at a high temperature (e.g., 800 °C) for 10 minutes to ensure all moisture is removed.

-

Using tongs, transfer the hot crucible and lid to a desiccator to cool to room temperature.

-

Once cooled, weigh the crucible and lid to the nearest 0.001 g.

-

Repeat the heating, cooling, and weighing steps until a constant mass is achieved (two consecutive weighings agree within ±0.002 g).

-

-

Sample Analysis:

-

Add approximately 1-2 g of the this compound hydrate sample to the pre-weighed crucible.

-

Weigh the crucible, lid, and sample accurately.

-

Place the crucible with the sample and a slightly ajar lid on a clay triangle supported by a ring stand.

-

Gently heat the crucible with a Bunsen burner. Start with a low flame and gradually increase the heat to avoid spattering.

-

Heat strongly for 15-20 minutes.

-

Turn off the burner and allow the crucible to cool slightly before transferring it to a desiccator with tongs.

-

Allow the crucible to cool completely to room temperature in the desiccator.

-

Weigh the crucible, lid, and anhydrous salt.

-

Repeat the process of heating, cooling, and weighing until a constant mass is achieved.

-

4.1.3 Data Analysis

-

Mass of water lost: (Mass of crucible + lid + hydrate) - (Mass of crucible + lid + anhydrous salt)

-

Moles of water lost: Mass of water lost / Molar mass of water (18.015 g/mol )

-

Mass of anhydrous salt: (Mass of crucible + lid + anhydrous salt) - (Mass of empty crucible + lid)

-

Moles of anhydrous salt: Mass of anhydrous salt / Molar mass of CrCl₃ (158.36 g/mol )

-

Mole ratio: Moles of water / Moles of anhydrous salt. This ratio gives the number of water molecules per formula unit of the salt.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the amount and rate of solvent uptake by a sample by varying the vapor concentration surrounding it while recording the change in mass. This is a powerful method for obtaining water vapor sorption-desorption isotherms.

4.2.1 Equipment

-

Dynamic Vapor Sorption (DVS) Analyzer with a microbalance.

4.2.2 Procedure

-

Sample Preparation: Place a small, accurately weighed amount (typically 5-20 mg) of the this compound hydrate into the DVS sample pan.

-

Drying Stage: Start the experiment by drying the sample in a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument will hold the RH constant until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).

-

Desorption Phase: After reaching the maximum RH, decrease the humidity in a stepwise manner (e.g., from 90% back down to 0% RH), again allowing the sample to reach mass equilibrium at each step.

4.2.3 Data Analysis

The primary output of a DVS experiment is a plot of the change in mass versus relative humidity, known as the water sorption isotherm. From this plot, several key parameters can be determined:

-

Hygroscopicity: The overall water uptake at a specific RH (e.g., 80% RH) can be used to classify the material's hygroscopicity.

-

Deliquescence Point: A sharp, significant increase in mass over a narrow RH range indicates the deliquescence point of the sample.

-

Hysteresis: The difference between the sorption and desorption curves provides information about the interaction of water with the material's structure.

-

Hydrate Formation/Loss: Step-wise changes in the isotherm can indicate the formation or loss of specific hydrate forms at different humidity levels.

Isopiestic Method for Determining Water Activity

The isopiestic method is a classic technique for determining the water activity of a solution, which can be used to study the hygroscopic properties of salts. The principle is to allow a sample to equilibrate with a reference solution of known water activity in a sealed chamber.

4.3.1 Materials and Equipment

-

Isopiestic chamber (a sealed container, often a desiccator)

-

Sample cups (e.g., small glass or platinum dishes)

-

Analytical balance

-

Saturated salt solutions with known water activities (see ASTM E104 for a list of standard saturated salt solutions).

-

Sample of this compound hydrate

4.3.2 Procedure

-

Chamber Preparation: Place a saturated salt solution in the bottom of the isopiestic chamber to maintain a constant relative humidity.

-

Sample Preparation:

-

Accurately weigh a sample of the this compound hydrate into a pre-weighed sample cup.

-

Place the sample cup inside the isopiestic chamber.

-

-

Equilibration:

-

Seal the chamber and place it in a constant temperature environment (e.g., an incubator or water bath).

-

Allow the sample to equilibrate with the atmosphere in the chamber. This can take several days to weeks.

-

Periodically remove the sample cup and quickly weigh it, then return it to the chamber.

-

Equilibrium is reached when the mass of the sample becomes constant.

-

-

Data Collection: Repeat the experiment with different saturated salt solutions to obtain data at various relative humidities.

4.3.3 Data Analysis

By plotting the equilibrium water content of the sample (calculated from the mass change) against the known relative humidity of the saturated salt solutions, a water sorption isotherm can be constructed. This allows for the determination of the hygroscopicity and deliquescence point of the this compound hydrate.

Conclusion

The various hydrates of chromium(III) chloride are highly hygroscopic and deliquescent materials. Understanding and quantifying their interaction with atmospheric moisture is crucial for their effective use in research and industry. While specific quantitative data such as water vapor sorption isotherms and critical relative humidities are not extensively documented in the literature, the experimental protocols provided in this guide—Gravimetric Analysis, Dynamic Vapor Sorption, and the Isopiestic Method—offer robust frameworks for characterizing the hygroscopic nature of these important compounds. The application of these methods will enable researchers and drug development professionals to determine the necessary storage and handling conditions to ensure the stability and quality of this compound hydrates.

References

Unveiling the Safety Profile of Chromium Chloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data sheet (MSDS) for chromium chloride, with a particular focus on its toxicological properties, experimental safety protocols, and the cellular mechanisms underlying its effects. This document is intended to serve as an essential resource for laboratory personnel and researchers engaged in work that involves this chemical compound.

Section 1: Chemical and Physical Properties

This compound, most commonly available as chromium(III) chloride (CrCl₃) and its hexahydrate form (CrCl₃·6H₂O), presents as a purple anhydrous solid or a dark green crystalline hexahydrate.[1] A thorough understanding of its physical and chemical characteristics is fundamental to its safe handling and use in a research environment.

| Property | Anhydrous Chromium(III) Chloride | Chromium(III) Chloride Hexahydrate |

| Chemical Formula | CrCl₃[2] | CrCl₃·6H₂O[3] |

| Molar Mass | 158.36 g/mol [2] | 266.45 g/mol [3] |

| Appearance | Purple, crystalline solid | Dark green, crystalline solid |

| Melting Point | 1152 °C | 83 °C |

| Boiling Point | 1300 °C (decomposes) | Not available |

| Density | 2.87 g/cm³ | 1.76 g/cm³ |

| Solubility in Water | Slightly soluble | Soluble |

| Odor | Odorless | Odorless |

| pH | 2.4 (0.2M solution) | 2-3 (5% aqueous solution) |

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of potential exposure and associated health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1 | Causes severe skin burns and eye damage |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction |

| Corrosive to Metals | Category 1 | May be corrosive to metals |

| Chronic Aquatic Toxicity | Category 2 | Toxic to aquatic life with long lasting effects |

Signal Word: Warning

Section 3: Toxicological Data

The toxicological profile of this compound is a critical aspect of its safety assessment. The following table summarizes key quantitative data.

| Metric | Value | Species | Route | Reference |

| LD50 (Oral) | 1790 mg/kg | Rat | Oral | |

| LD50 (Oral) | 440 mg/kg | Rat | Oral | |

| LC50 (Aquatic) | 63.3 mg/L (48h) | Daphnia magna | - | |

| EC50 (Aquatic) | 2 mg/L (96h) | Selenastrum capricornutum | - |

Section 4: Experimental Protocols for Toxicity Testing

A comprehensive understanding of the methodologies used to generate toxicological data is essential for interpreting its significance. The following are detailed protocols for key toxicity assessments.

Acute Oral Toxicity (LD50) Determination - OECD Guideline 425 (Up-and-Down Procedure)

This method is a sequential dosing procedure that allows for the estimation of the LD50 with a reduced number of animals compared to traditional methods.

Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

Experimental Workflow:

Caption: Workflow for LD50 determination using the Up-and-Down Procedure.

Methodology:

-

Animal Selection: Healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) are used. Animals are fasted prior to dosing.

-

Dose Administration: The test substance is administered orally in a single dose via gavage.

-

Sequential Dosing: A single animal is dosed at a time. If the animal survives, the dose for the next animal is increased by a constant factor. If the animal dies, the dose for the next animal is decreased by the same factor.

-

Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.

-

LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

Skin Sensitization Assessment - OECD Guideline 442B (Local Lymph Node Assay: BrdU-ELISA)

This in vivo method assesses the potential of a substance to induce skin sensitization by measuring the proliferation of lymphocytes in the draining lymph nodes.

Objective: To determine the skin sensitization potential of a substance.

Methodology:

-

Animal Model: Typically, mice are used for this assay.

-

Test Substance Application: The test substance is applied topically to the dorsum of both ears for three consecutive days.

-

BrdU Administration: On day 5, a solution of 5-bromo-2'-deoxyuridine (BrdU) is injected intraperitoneally. BrdU is a thymidine analog that is incorporated into the DNA of proliferating cells.

-

Lymph Node Excision: On day 6, the draining auricular lymph nodes are excised.

-

Cell Proliferation Measurement: A single-cell suspension is prepared from the lymph nodes, and the incorporated BrdU is measured using an ELISA-based method.

-

Stimulation Index (SI) Calculation: The SI is calculated as the ratio of the mean BrdU incorporation in the test group to that in the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 1.6.

Section 5: Signaling Pathways of Chromium-Induced Toxicity

Chromium compounds, particularly hexavalent chromium (Cr(VI)), which can be intracellularly reduced to trivalent chromium (Cr(III)), exert their toxic effects through complex and multifactorial mechanisms. These involve the generation of reactive oxygen species (ROS), DNA damage, and the dysregulation of key cellular signaling pathways.

General Mechanism of Chromium-Induced Cellular Damage

The following diagram illustrates the overarching mechanism by which chromium induces cellular toxicity.

Caption: Cellular uptake and toxicity mechanism of chromium.

Dysregulation of the AMPK/PGC-1α Signaling Pathway

Recent studies have implicated the disruption of the AMPK/PGC-1α signaling pathway in chromium-induced mitochondrial dysfunction and apoptosis, particularly in hepatocytes.

Signaling Pathway Diagram:

Caption: Chromium-induced dysregulation of the AMPK/PGC-1α pathway.

Exposure to Cr(VI) can lead to an increase in reactive oxygen species (ROS), which in turn can inhibit the phosphorylation and activation of AMP-activated protein kinase (AMPK). The subsequent downregulation of PGC-1α, a master regulator of mitochondrial biogenesis, results in impaired mitochondrial function and can ultimately trigger apoptosis.

Section 6: Safe Handling, Storage, and Disposal

Handling: Use personal protective equipment (PPE) as required, including chemical-resistant gloves, safety goggles, and a lab coat. Ensure adequate ventilation to avoid the formation of dust. Do not eat, drink, or smoke when using this product.

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container. This compound is deliquescent and hygroscopic, so it should be protected from moisture.

Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations. Do not allow this chemical to enter the environment.

Section 7: First Aid and Emergency Procedures

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Get medical attention if irritation develops.

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

Fire-Fighting Measures: Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or water spray. When heated to decomposition, it may emit toxic fumes of hydrogen chloride.

This technical guide is intended to supplement, not replace, the official Material Safety Data Sheet provided by the manufacturer. Always refer to the specific MSDS for the product you are using for the most accurate and up-to-date information.

References

A Comprehensive Technical Guide to the Synthesis of Chromium Chloride: From Discovery to Modern Laboratory Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery of chromium and the historical and contemporary methods for the synthesis of its various chlorides. Particular focus is placed on chromium(III) chloride (CrCl₃) and chromium(II) chloride (CrCl₂), compounds of significant interest in chemical research and as precursors in the synthesis of therapeutic agents. This document furnishes detailed experimental protocols, quantitative data, and logical workflow diagrams to aid in laboratory applications.

Discovery and Early History

The journey into the world of chromium and its compounds began in the late 18th century. In 1797, French chemist Louis Nicolas Vauquelin is credited with the discovery of the element chromium[1]. His work on a Siberian red lead ore, known as crocoite (PbCrO₄), led to the isolation of a new metallic element, which he named "chromium" from the Greek word "chroma," meaning color, due to the vibrant and varied colors of its compounds[1].

Following the discovery of the element, the first synthesis of chromium(III) chloride was achieved by French chemist Henri-Victor Regnault in the early 19th century. His work laid the foundation for the future exploration of chromium compounds. Later, in 1844, Eugène-Melchior Péligot made significant contributions to the understanding of chromium chemistry, including the synthesis of chromium chloride by passing chlorine gas over a mixture of chromium oxide and carbon. This method highlighted a viable route to anhydrous this compound, a compound that would become a cornerstone in inorganic and organometallic synthesis.

Synthesis of Anhydrous Chromium(III) Chloride (CrCl₃)

Anhydrous chromium(III) chloride is a violet, crystalline solid that is a common starting material for the synthesis of other chromium compounds. Due to the inertness of the Cr³⁺ ion, its direct synthesis and subsequent reactions can be challenging. Several methods have been developed for its preparation, each with its own advantages and considerations.

High-Temperature Chlorination of Chromium Oxide with Carbon Tetrachloride

This method involves the reaction of chromium(III) oxide with carbon tetrachloride vapor at elevated temperatures. The carbon tetrachloride serves as both a chlorinating agent and a reductant for the oxygen.

Experimental Protocol:

-

Place 15 g of green chromium(III) oxide in the center of a combustion tube housed within a tube furnace.[2]

-

Connect a distilling flask containing 50 mL of carbon tetrachloride to the inlet of the combustion tube. The side arm of the flask should be attached to the tube. An inlet for an inert gas, such as carbon dioxide or nitrogen, should be fitted to the distilling flask.[2]

-

Gently warm the carbon tetrachloride to 50 °C using a water bath and pass a slow stream of the inert gas through it to carry the CCl₄ vapor into the combustion tube.[2]

-

Heat the tube furnace to 450 °C.

-

Continue the reaction for approximately two hours, or until all the carbon tetrachloride has evaporated.

-

Cool the furnace to room temperature while maintaining the inert atmosphere.

-

The violet, flaky crystals of anhydrous chromium(III) chloride will have sublimed and collected in the cooler part of the tube.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 15 g Cr₂O₃ | |

| Chlorinating Agent | 50 mL CCl₄ | |

| Reaction Temperature | 450 °C | |

| Reaction Time | ~2 hours | |

| Yield | Almost quantitative |

Experimental Workflow: High-Temperature Chlorination of Cr₂O₃

Caption: Workflow for the synthesis of anhydrous CrCl₃.

Dehydration of Chromium(III) Chloride Hexahydrate with Thionyl Chloride

Hydrated chromium(III) chloride is a common and less expensive starting material. However, simple heating of the hexahydrate in air leads to the formation of chromium oxides. Therefore, a dehydrating agent that reacts with water is necessary to obtain the anhydrous form. Thionyl chloride (SOCl₂) is a highly effective reagent for this purpose.

Experimental Protocol:

-

In a round-bottomed flask equipped with a reflux condenser and a drying tube, place 20 g of powdered green chromium(III) chloride hexahydrate (CrCl₃·6H₂O).

-

Add 50 mL of freshly distilled thionyl chloride to the flask.

-

Gently reflux the mixture. The evolution of hydrogen chloride and sulfur dioxide gas will be observed.

-

Continue refluxing for approximately two hours after the initial vigorous gas evolution has ceased.

-

After the reaction is complete, distill off the excess thionyl chloride.

-

Remove the remaining traces of thionyl chloride by heating on a water bath under a stream of dry air or under reduced pressure.

-

The resulting violet powder of anhydrous CrCl₃ should be stored in a desiccator over a solid alkali.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 20 g CrCl₃·6H₂O | |

| Dehydrating Agent | 50 mL SOCl₂ | |

| Reaction Time | ~2 hours reflux | |

| Yield | Almost quantitative |

Logical Relationship: Dehydration of Hydrated CrCl₃

Caption: Reactants and products in the dehydration of CrCl₃·6H₂O.

Synthesis of Chromium(II) Chloride (CrCl₂)

Chromium(II) chloride, also known as chromous chloride, is a powerful reducing agent used in organic synthesis. It is typically prepared by the reduction of chromium(III) chloride.

Reduction of Chromium(III) Chloride with Zinc Metal

A convenient laboratory-scale synthesis of chromium(II) chloride involves the reduction of chromium(III) chloride with zinc powder in an acidic aqueous solution. The presence of a small amount of chromium(II) catalyzes the dissolution of the otherwise inert anhydrous chromium(III) chloride.

Experimental Protocol:

-

Prepare a solution of chromium(III) chloride hexahydrate in dilute hydrochloric acid. The exact concentration can vary, but a solution of around 0.5 M CrCl₃ in 1 M HCl is a reasonable starting point.

-

Add a slight excess of zinc powder to the chromium(III) chloride solution with stirring.

-

The reaction mixture will initially be green, characteristic of the [Cr(H₂O)₄Cl₂]⁺ complex. As the reduction proceeds, the color will change to a distinct sky blue, indicative of the [Cr(H₂O)₆]²⁺ ion.

-

The reaction is complete when the solution is a clear blue and no green tint remains. This may take several hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the rapid air-oxidation of the chromium(II) ion.

-

Once the reaction is complete, the solution can be filtered to remove any unreacted zinc. The resulting blue solution of chromium(II) chloride is typically used in situ for subsequent reactions.

Quantitative Data:

-

Yields for this in situ preparation are generally assumed to be high, approaching quantitative, as the reaction is a straightforward redox process.

Workflow for the Synthesis of Aqueous Chromium(II) Chloride

Caption: In situ preparation of aqueous chromium(II) chloride.

Conclusion

The synthesis of chromium chlorides, from the early discoveries to modern, optimized protocols, showcases the evolution of inorganic chemistry. The methods presented in this guide provide a foundation for the preparation of these versatile reagents. For researchers in drug development and other scientific fields, a thorough understanding of these synthetic routes is crucial for the successful application of chromium-based compounds in their work. The choice of synthetic method will depend on the desired form of the this compound (anhydrous vs. hydrated, Cr(III) vs. Cr(II)), the available starting materials, and the scale of the reaction. Careful attention to experimental detail, particularly the exclusion of air and moisture for anhydrous and Cr(II) species, is paramount for obtaining high-purity products.

References

In-Depth Technical Guide: Spectral Characteristics of Chromium Chloride Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics of chromium chloride solutions, with a focus on the hydrated and chloro-complexes of chromium(III). This document details the underlying principles of their electronic spectra, presents quantitative data in a clear, tabular format, outlines detailed experimental protocols for their characterization, and provides visualizations of key processes.

Introduction to the Electronic Spectra of Chromium(III) Complexes

The vibrant and varied colors of chromium(III) solutions are a direct consequence of electronic transitions within the d-orbitals of the central chromium ion. In an aqueous environment, the dissolution of chromium(III) chloride results in the formation of a series of aquated and chloro-complexes, each with a unique spectral signature. The primary species of interest are the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, the pentaaquachlorochromium(III) ion, [CrCl(H₂O)₅]²⁺, and the tetraaquadichlorochromium(III) ion, [CrCl₂(H₂O)₄]⁺.

According to crystal field theory, the ligands surrounding the central Cr³⁺ ion (a d³ ion) split the five d-orbitals into two energy levels: a lower-energy t₂g set and a higher-energy eg set. The absorption of light in the visible region corresponds to the promotion of an electron from the t₂g to the eg level. The energy difference between these levels (Δo) is determined by the nature of the ligands. As water is a stronger field ligand than chloride, the successive replacement of water molecules by chloride ions leads to a decrease in the crystal field splitting energy. This change in Δo results in a shift of the absorption maxima (λmax) to longer wavelengths (a red shift) and a corresponding change in the observed color of the solution.[1]

Quantitative Spectral Data

The spectral characteristics of the primary chromium(III) species in acidic aqueous chloride solutions are summarized below. These values are crucial for spectrophotometric analysis and for understanding the speciation of chromium in solution.

| Complex Ion | Common Color | λmax 1 (nm) | ε₁ (M⁻¹cm⁻¹) | λmax 2 (nm) | ε₂ (M⁻¹cm⁻¹) |

| [Cr(H₂O)₆]³⁺ | Violet-Blue-Grey[1] | ~400 - 420[1][2] | - | ~580[1] | - |

| [CrCl(H₂O)₅]²⁺ | Green | ~430 | - | ~630 | - |

| [CrCl₂(H₂O)₄]⁺ | Dark Green | - | - | - | - |

| tris(ethylenediamine)chromium(III) | Yellow | 351 | 60.5 | 457 | 75.0 |

Experimental Protocols

The accurate determination of the spectral characteristics of individual chromium(III) chloro-aqua complexes requires their separation and isolation. The following protocols describe the preparation of solutions enriched in each species, followed by a general procedure for UV-Vis spectroscopic analysis.

Preparation of Chromium(III) Chloro-Aqua Complex Solutions via Ion-Exchange Chromatography

This method leverages the differing charges of the chromium(III) complexes to separate them using a cation exchange resin.

Materials:

-

"Green this compound" (trans-dichlorotetraaquachromium(III) chloride dihydrate)

-

Cation exchange resin

-

Perchloric acid (0.1 M, 1.0 M, and 4.0 M)

-

Deionized water

-

Conical flasks, beakers, burette (for chromatography column), water bath

Procedure:

-

Preparation of Stock Solution:

-

Dissolve 2.35 g (8.8 mmol) of "green this compound" in 2 ml of 0.1 M perchloric acid and dilute to 25 ml with deionized water in a volumetric flask to create a 0.35 M stock solution. Record the time of dissolution.

-

-

Isolation of trans-[CrCl₂(H₂O)₄]⁺:

-

Pack a burette with a cation exchange resin.

-

Add 5 ml of the stock solution to the column.

-

Elute the column with 0.1 M perchloric acid. The [CrCl₂(H₂O)₄]⁺ complex, having the lowest positive charge, will elute first.

-

Collect the most intensely colored green fraction for spectroscopic analysis.

-

-

Preparation of [CrCl(H₂O)₅]²⁺:

-

Heat 5 ml of the stock solution in a conical flask in a water bath at approximately 100°C for 3 minutes to promote hydrolysis.

-

Cool the solution and add 5 ml of deionized water.

-

Load the solution onto a fresh cation exchange column.

-

First, elute with 0.1 M perchloric acid to remove any unreacted [CrCl₂(H₂O)₄]⁺.

-

Next, elute with 1.0 M perchloric acid to collect the [CrCl(H₂O)₅]²⁺ complex.

-

Collect the most intensely colored fraction.

-

-

Preparation of [Cr(H₂O)₆]³⁺:

-

Boil a mixture of 5 ml of the stock solution and 5 ml of deionized water for 5 minutes to ensure complete hydrolysis.

-

Load the cooled solution onto a fresh cation exchange column.

-

Elute with 1.0 M perchloric acid to remove any less-hydrolyzed species.

-

Finally, elute with 4.0 M perchloric acid to collect the [Cr(H₂O)₆]³⁺ complex, which is most strongly bound to the resin due to its +3 charge.

-

Collect the most intensely colored fraction.

-

UV-Visible Spectroscopic Analysis

Instrumentation:

-

A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Instrument Calibration:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 15-20 minutes.

-

Set the wavelength range for scanning (e.g., 350-750 nm).

-

-

Blank Preparation and Measurement:

-

Fill a quartz cuvette with the eluting solution (the corresponding concentration of perchloric acid used for the final collection of each complex) to be used as the blank.

-

Ensure the cuvette is clean and free of fingerprints.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

-

Sample Measurement:

-

Rinse a clean quartz cuvette with a small amount of the collected sample fraction.

-

Fill the cuvette with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax) from the spectrum.

-

If the concentration of the chromium complex in the collected fraction is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εbc, where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.

-

Visualizations

Signaling Pathway of Ligand Substitution and Spectral Shift

The following diagram illustrates the relationship between the substitution of water ligands with chloride ions, the resulting change in the crystal field splitting energy (Δo), and the observed shift in the absorption spectrum.

Caption: Ligand substitution effect on spectral properties.

Experimental Workflow for Spectroscopic Analysis

The diagram below outlines the general workflow for the preparation and UV-Vis analysis of a this compound solution.

Caption: General workflow for UV-Vis analysis.

Conclusion

The spectral characteristics of this compound solutions are a rich area of study, providing fundamental insights into coordination chemistry and ligand field theory. The distinct absorption spectra of the various chloro-aqua chromium(III) complexes allow for their identification and quantification. By employing techniques such as ion-exchange chromatography and UV-Vis spectrophotometry, researchers can effectively probe the speciation of chromium in aqueous environments, which is of critical importance in fields ranging from environmental science to the development of chromium-based pharmaceuticals. The data and protocols presented in this guide serve as a valuable resource for professionals engaged in these areas.

References

- 1. uv visible absorption spectra of chromium compounds complex ions spectra of chromate(VI) dichromate(VI) hexaaquachromium(III) ion Cr3+(aq) hexaamminechromium(III) ion colour hexaaquachromium(II) ion Co2+(aq) peak wavelengths in spectra diagramsDoc Brown's chemistry revision notes [docbrown.info]

- 2. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of Anhydrous Chromium(III) Chloride via Dehydration of Hexahydrate

Introduction

Anhydrous chromium(III) chloride (CrCl₃) is a critical precursor in various chemical syntheses, serving as a Lewis acid catalyst and a starting material for organometallic and coordination compounds.[1][2] The commercially available form is typically the dark green hexahydrate, [CrCl₂(H₂O)₄]Cl·2H₂O.[3] Direct thermal dehydration of this salt is ineffective, as it results in the formation of chromium oxide or oxychloride.[4] Consequently, chemical dehydration methods are employed to obtain the pure, anhydrous violet form of CrCl₃.[4]

This document provides detailed protocols for two established laboratory methods for the dehydration of chromium(III) chloride hexahydrate: the thionyl chloride method and the trimethylchlorosilane method. Thionyl chloride (SOCl₂) serves as a powerful dehydrating and chlorinating agent, reacting with the water of hydration to produce gaseous byproducts, driving the reaction to completion. The overall reaction is: CrCl₃·6H₂O + 6 SOCl₂ → CrCl₃ + 6 SO₂ + 12 HCl. Trimethylchlorosilane in tetrahydrofuran (THF) offers an alternative route to the anhydrous product.

Data Presentation

The following table summarizes the quantitative data for the two primary dehydration protocols.

| Parameter | Thionyl Chloride Method | Trimethylchlorosilane Method |

| Starting Material | Chromium(III) chloride hexahydrate | Chromium(III) chloride hexahydrate |

| Reagent | Thionyl chloride (SOCl₂) | Trimethylchlorosilane ((CH₃)₃SiCl) |

| Solvent | None (SOCl₂ is the reagent and solvent) | Tetrahydrofuran (THF) |

| Reactant Ratio | 100 g CrCl₃·6H₂O to 325 ml SOCl₂ | 2.66 g CrCl₃·6H₂O to 32 ml (CH₃)₃SiCl |

| Reaction Time | 6 hours | 15 hours (overnight) |

| Reaction Temperature | Gentle reflux on a water bath | Reflux |

| Atmosphere | Inert (Calcium chloride drying tube) | Inert (Argon) |

| Product Appearance | Violet powder | Purple solid |

| Reported Yield | Not specified, but method is effective | 84% |

| Purification | Sublimation at 950°C in a stream of dry Cl₂ | Washing with petroleum ether |

Experimental Protocols

Method 1: Dehydration using Thionyl Chloride

This protocol is adapted from a standard procedure for preparing anhydrous metal chlorides.

Materials:

-

Chromium(III) chloride hexahydrate ([CrCl₂(H₂O)₄]Cl·2H₂O), finely pulverized

-

Thionyl chloride (SOCl₂)

-

1 L round-bottom flask with a ground glass joint

-

Efficient reflux condenser

-

Calcium chloride drying tube

-

Water bath

-

Distillation apparatus

-

Vacuum source

Procedure:

-

Place 100 g of finely pulverized hydrated chromium(III) chloride and 325 ml of thionyl chloride into a 1 L round-bottom flask.

-

Fit the flask with an efficient reflux condenser. Protect the upper end of the condenser with a calcium chloride drying tube to prevent atmospheric moisture from entering the system.

-

Gently reflux the mixture on a water bath for six hours. The reaction is complete when the evolution of hydrogen chloride gas ceases and the color of the solid has completely changed from green to violet.

-

After the reaction is complete, arrange the apparatus for distillation and distill off the excess thionyl chloride.

-

Remove the remaining traces of thionyl chloride by heating the flask on a water bath, first in a stream of dry air and finally under reduced pressure.

-

The resulting crude anhydrous CrCl₃ is a violet powder. Note that this crude product may contain some chromous chloride (CrCl₂) and is deliquescent.

-

For applications requiring high purity, the crude product can be purified by sublimation at 950°C in a stream of dry chlorine gas.

-

Store the final product in a tightly stoppered bottle in a desiccator.

Method 2: Dehydration using Trimethylchlorosilane

This protocol is based on an improved Inorganic Syntheses preparation.

Materials:

-

Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

-

Trimethylchlorosilane ((CH₃)₃SiCl)

-

Tetrahydrofuran (THF)

-

Petroleum ether (40-60°C boiling point), thoroughly dried

-

100 ml three-neck round-bottom flask

-

Water condenser

-

Teflon stir bar

-

Inert gas supply (Argon)

-

Inert gas frit for filtration

-

Vacuum source

Procedure:

-

In a 100 ml three-neck round-bottom flask equipped with a condenser and a large Teflon stir bar, place 2.66 g (10 mmol) of chromium(III) chloride hexahydrate and 20 ml of THF.

-

Flush the entire system with argon to create an inert atmosphere.

-

While stirring the green slurry, add 32 ml (253 mmol) of trimethylchlorosilane dropwise. A color change from dark green to deep purple will be observed.

-

Heat the reaction mixture to reflux and maintain for 15 hours (overnight). During this time, the solution will turn a lighter purple.

-

Allow the mixture to cool to room temperature. A purple solid will precipitate from the solution.

-

Collect the solid product by filtration on an inert gas frit. Wash the collected solid with dry 40/60 petroleum ether.

-

Dry the final product in vacuo to yield the anhydrous CrCl₃. The reported yield for this procedure is approximately 84%.

Visualizations

Diagram 1: Experimental Workflow for Thionyl Chloride Dehydration

References

Synthesis of Anhydrous Chromium(III) Chloride Using Thionyl Chloride: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of anhydrous chromium(III) chloride (CrCl₃) from its hydrated form using thionyl chloride (SOCl₂). Anhydrous CrCl₃ is a critical precursor in various chemical syntheses, including the formation of organometallic compounds and as a Lewis acid catalyst. The protocol herein describes a reliable method for dehydrating chromium(III) chloride hexahydrate, yielding a high-purity, anhydrous product. This process is of significant interest to researchers in inorganic chemistry, materials science, and drug development who require a moisture-free starting material for their work.

Introduction

Chromium(III) chloride is a common compound available in both hydrated and anhydrous forms. The hydrated form, typically the dark green hexahydrate ([CrCl₂(H₂O)₄]Cl·2H₂O), is often unsuitable for reactions sensitive to water.[1] Simple heating of the hydrated salt is ineffective for dehydration and can lead to the formation of chromium oxides or oxychlorides. A robust method to obtain the anhydrous violet crystals of CrCl₃ involves the use of thionyl chloride as a dehydrating and chlorinating agent.[1] This reaction proceeds by converting the water of hydration into gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are easily removed from the reaction mixture.[1]

The overall chemical equation for this transformation is:

CrCl₃·6H₂O + 6 SOCl₂ → CrCl₃ + 6 SO₂ + 12 HCl[1]

This method is advantageous as it provides a direct route to the anhydrous product, which is essential for various applications, including as a precursor for catalysts and in organic synthesis.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of anhydrous CrCl₃ using thionyl chloride.

| Parameter | Value | Reference |

| Reactants | ||

| Chromium(III) chloride hexahydrate | 100 g | [2] |

| Thionyl chloride | 325 mL | |

| Reaction Conditions | ||

| Temperature | Gentle reflux | |

| Reaction Time | 6 hours | |

| Product Characteristics | ||

| Appearance (Crude) | Violet powder | |

| Appearance (Purified) | Flaky, violet crystals | |

| Purification | ||

| Sublimation Temperature | 950 °C (in a stream of dry chlorine) |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of anhydrous chromium(III) chloride.

Caption: Synthesis and purification workflow.

Experimental Protocols

Materials and Equipment

-

Chromium(III) chloride hexahydrate ([CrCl₂(H₂O)₄]Cl·2H₂O), finely pulverized

-

Thionyl chloride (SOCl₂)

-

1 L round-bottomed flask with a ground glass joint

-

Efficient reflux condenser

-

Calcium chloride drying tube

-

Water bath or heating mantle

-

Distillation apparatus

-

Vacuum source

-

Vitreous silica tube (2-3 cm diameter, 80 cm length) for sublimation

-

Porcelain boat

-

Tube furnace capable of reaching 950 °C

-

Source of dry chlorine gas

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat, and a fume hood are essential.

Reaction Procedure

-

Reaction Setup: In a 1 L round-bottomed flask, place 100 g of finely pulverized hydrated chromium(III) chloride.

-

Addition of Thionyl Chloride: Working in a well-ventilated fume hood, add 325 mL of thionyl chloride to the flask.

-

Reflux: Fit the flask with an efficient reflux condenser, and place a calcium chloride drying tube at the top of the condenser to protect the reaction from atmospheric moisture.

-

Heating: Gently heat the mixture to reflux using a water bath or heating mantle. Continue refluxing for six hours. The color of the solid will change from green to violet as the reaction progresses. The reaction is complete when the evolution of hydrogen chloride gas ceases, which can be checked by holding a piece of moist blue litmus paper near the top of the condenser (it will turn red in the presence of HCl).

Workup and Isolation of Crude Product

-

Removal of Excess Thionyl Chloride: After the reflux period, allow the reaction mixture to cool to room temperature.

-

Set up a distillation apparatus and carefully distill off the excess thionyl chloride.

-

To remove the last traces of thionyl chloride, heat the flask on a water bath in a stream of dry air and then under reduced pressure.

-

The resulting crude anhydrous chromium(III) chloride is a violet powder. This product is deliquescent and should be handled and stored in a dry atmosphere.

Purification by Sublimation

The crude product contains impurities, including chromous chloride, and should be purified by sublimation for high-purity applications.

-

Sublimation Setup: Place 8-10 g of the crude anhydrous CrCl₃ in a porcelain boat and insert it into a vitreous silica tube.

-

Heating and Sublimation: Place the tube in a tube furnace and heat to 950 °C while passing a slow stream of dry chlorine gas through the tube. The anhydrous CrCl₃ will sublime and deposit in a cooler part of the tube as flaky, violet crystals.

-

Collection: After the sublimation is complete, allow the apparatus to cool to room temperature while maintaining the flow of dry chlorine. Carefully collect the purified sublimate.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical progression of the chemical transformation from the hydrated reactant to the purified anhydrous product, including the role of thionyl chloride and the byproducts generated.

Caption: Dehydration and purification pathway.

Safety Precautions

-

Thionyl Chloride: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. It is a lachrymator and can cause severe burns upon contact with skin and eyes. Inhalation of its vapors can be fatal. All manipulations involving thionyl chloride must be carried out in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles.

-

Byproducts: The reaction generates significant amounts of toxic and corrosive gases (SO₂ and HCl). The reaction apparatus should be equipped with a gas trap to neutralize these acidic gases.

-

Handling of Anhydrous CrCl₃: The crude anhydrous product is deliquescent and must be handled in a dry atmosphere (e.g., in a glove box or under a stream of inert gas) to prevent rehydration.

Conclusion

The synthesis of anhydrous chromium(III) chloride from its hexahydrate using thionyl chloride is a reliable and effective method for obtaining a high-purity product. Adherence to the detailed protocol and safety precautions outlined in this document is crucial for a successful and safe synthesis. The resulting anhydrous CrCl₃ is suitable for a wide range of applications in research and development where a moisture-free chromium source is required.

References

Chromium Chloride: A Versatile Catalyst in Modern Organic Synthesis

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Chromium chloride, existing in various oxidation states, has emerged as a powerful and versatile catalyst in organic synthesis, enabling the formation of complex carbon-carbon bonds with high chemo- and stereoselectivity.[1] Its applications range from classic named reactions to novel cross-coupling methodologies, making it an indispensable tool for the synthesis of natural products, pharmaceuticals, and advanced materials. This document provides a detailed overview of key applications, experimental protocols, and mechanistic insights into this compound-catalyzed reactions.

Key Applications

This compound's utility in organic synthesis is broad, with notable applications including:

-

Nozaki-Hiyama-Kishi (NHK) Reaction: A cornerstone of chromium catalysis, the NHK reaction facilitates the coupling of aldehydes with a variety of organic halides, including allyl, vinyl, and aryl halides, to form alcohols.[2][3] A significant advancement was the development of a catalytic version of this reaction, which utilizes a stoichiometric reductant to regenerate the active chromium(II) species.[4][5]

-

Takai Olefination: This reaction provides a highly E-selective method for the conversion of aldehydes to vinyl halides using a haloform and chromium(II) chloride. The reaction proceeds through a geminal dichromium species.

-

Cross-Coupling Reactions: Chromium catalysts have shown remarkable efficiency in various cross-coupling reactions, such as the formation of C(sp2)–C(sp3) bonds. These reactions often proceed under mild conditions and exhibit excellent functional group tolerance.

-

Diels-Alder Reactions: The Lewis acidity of chromium(III) chloride can be harnessed to catalyze Diels-Alder reactions, particularly with nitro compounds as dienophiles.

-

Asymmetric Synthesis: Chiral chromium complexes have been successfully employed in asymmetric synthesis, enabling the enantioselective formation of complex molecules with quaternary stereocenters.

Quantitative Data Summary

The following tables summarize the quantitative data for key this compound-catalyzed reactions, providing a comparative overview of their efficiency and selectivity.

Table 1: Catalytic Nozaki-Hiyama-Kishi Reaction of Various Halides with Aldehydes

| Entry | Organic Halide | Aldehyde | Product | Yield (%) | Reference |

| 1 | Phenyl iodide | Benzaldehyde | Diphenylmethanol | 88 | |

| 2 | 1-Iodo-1-hexene | Benzaldehyde | 1-Phenyl-2-hepten-1-ol | 85 | |

| 3 | Crotyl bromide | Benzaldehyde | 1-Phenyl-2-buten-1-ol (anti) | 92 (98% de) | |

| 4 | 2-Iodophenol | Octanal | 1-(2-Hydroxyphenyl)octan-1-ol | 78 |

Table 2: Takai Olefination of Aldehydes with Haloforms

| Entry | Aldehyde | Haloform | Product (E/Z ratio) | Yield (%) | Reference |

| 1 | Benzaldehyde | CHI3 | β-Iodostyrene (>99:1) | 84 | |

| 2 | Cyclohexanecarboxaldehyde | CHBr3 | (E)-(2-Bromovinyl)cyclohexane (>99:1) | 92 | |

| 3 | Octanal | CHCl3 | (E)-1-Chloro-1-nonene (>99:1) | 85 | |

| 4 | 4-Nitrobenzaldehyde | CHBr3 | 1-(2-Bromovinyl)-4-nitrobenzene (>99:1) | 95 |

Experimental Protocols

Protocol 1: Catalytic Nozaki-Hiyama-Kishi Reaction

This protocol describes a general procedure for the chromium-catalyzed addition of an organic halide to an aldehyde.

Materials:

-

Chromium(III) chloride (CrCl3) or Chromium(II) chloride (CrCl2)

-

Manganese powder (Mn)

-

Trimethylsilyl chloride (TMSCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Organic halide

-

Aldehyde

-

Standard glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add CrCl3 (or CrCl2) (5 mol%) and manganese powder (2.0 equiv.).

-

Add anhydrous THF and stir the suspension vigorously for 15 minutes.

-

Add the aldehyde (1.0 equiv.) and trimethylsilyl chloride (2.0 equiv.) to the reaction mixture.

-

Add the organic halide (1.2 equiv.) dropwise to the mixture at room temperature.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

Protocol 2: Takai Olefination

This protocol provides a general method for the E-selective synthesis of vinyl halides from aldehydes.

Materials:

-

Chromium(II) chloride (CrCl2)

-

Haloform (CHI3, CHBr3, or CHCl3)

-

Anhydrous Tetrahydrofuran (THF)

-

Aldehyde

-

Saturated aqueous solutions of NaHCO3, Na2EDTA, and NaHSO3

-

2,6-di-tert-butylpyridine

-

Ethyl acetate (EtOAc)

-

Standard glassware for anhydrous reactions

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a solution of CrCl2 (15.0 equiv.) in THF under a nitrogen atmosphere at 0 °C, add the haloform (5.0 equiv.).

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of the aldehyde (1.0 equiv.) in THF to the reaction mixture at 0 °C.

-

Stir the mixture at 0 °C for 1 hour, and then at room temperature for 2 hours.

-

Quench the reaction by the sequential addition of saturated aqueous solutions of NaHCO3, Na2EDTA, and NaHSO3, followed by 2,6-di-tert-butylpyridine.

-

Separate the organic phase and extract the aqueous phase with EtOAc.

-

Combine the organic phases, filter through a short pad of silica gel, and wash with EtOAc.

-

Concentrate the filtrate under vacuum and purify the residue by flash column chromatography on silica gel to yield the desired alkene.

Mechanistic Insights & Visualizations

The following diagrams illustrate the proposed mechanisms and workflows for key this compound-catalyzed reactions.

Conclusion